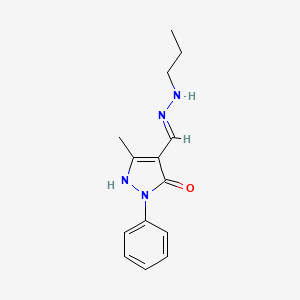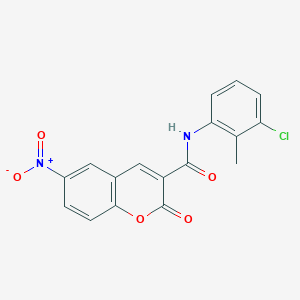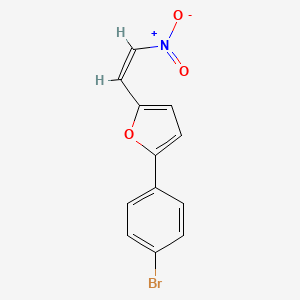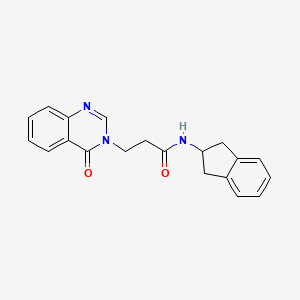
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone (HPPH) is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH belongs to a class of compounds known as hydrazones, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can induce oxidative stress, which can lead to the activation of various signaling pathways involved in cell death. Additionally, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its selectivity for cancer cells. This selectivity can help to reduce the potential for off-target effects and toxicity. However, one limitation of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone. One area of research is the development of novel derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone that exhibit improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone and to explore its potential applications in other areas of research, such as neurodegenerative diseases.
Métodos De Síntesis
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can be synthesized through a multi-step process involving the reaction of various chemicals. One common method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone involves the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with propylhydrazine in the presence of a catalyst. This reaction results in the formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been extensively studied for its potential applications in scientific research. One area of research where 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has shown promise is in the field of cancer research. Studies have shown that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can selectively target cancer cells and induce cell death, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-9-15-16-10-13-11(2)17-18(14(13)19)12-7-5-4-6-8-12/h4-8,10,15,17H,3,9H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNOAWIBPKZPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN=CC1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN/N=C/C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)

![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)
![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)